2-(4-Methyl-5-thiazolyl)ethyl decanoate CAS number 101426-31-7
2-(4-Methyl-5-thiazolyl)ethyl decanoate CAS number 101426-31-7
An In-depth Technical Guide to 2-(4-Methyl-5-thiazolyl)ethyl decanoate (CAS 101426-31-7)
Introduction and Strategic Significance
2-(4-Methyl-5-thiazolyl)ethyl decanoate is a versatile ester molecule that holds considerable interest for researchers in pharmaceuticals, agrochemicals, and applied sensory sciences.[1] Its structure is a strategic amalgamation of two distinct chemical moieties: a bioactive 4-methyl-5-thiazoleethanol core and a lipophilic ten-carbon decanoate tail. This design is not coincidental; the thiazole ring is a well-known heterocyclic scaffold in many biologically active compounds, contributing to therapeutic or biological effects.[1] The decanoate ester linkage, on the other hand, significantly increases the molecule's lipophilicity. This modification is a classic strategy in drug development to enhance properties such as solubility in lipid-based formulations, membrane permeability, and bioavailability, potentially creating a prodrug that releases the active alcohol moiety upon in-vivo enzymatic cleavage.[1][2]
Beyond its pharmaceutical potential, this compound is recognized as a flavoring agent with a characteristic roasted, nutty aroma, and has been evaluated for safety by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2][3] This dual identity makes it a fascinating subject for a comprehensive technical exploration. This guide provides an in-depth analysis of its physicochemical properties, a detailed methodology for its synthesis and purification, robust analytical procedures for its characterization, and insights into its applications.
Caption: Core structural components of the title compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical properties is foundational for its application in any scientific context. 2-(4-Methyl-5-thiazolyl)ethyl decanoate is typically supplied as a liquid ranging in color from colorless to yellow-green, with a purity of 98% or higher as determined by gas chromatography.[1][4]
| Property | Value | Source(s) |
| CAS Number | 101426-31-7 | [1][3][5] |
| Molecular Formula | C₁₆H₂₇NO₂S | [1][3][6] |
| Molecular Weight | 297.46 g/mol | [1][6][7] |
| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethyl decanoate | [2][3] |
| Appearance | White to yellow to green clear liquid | [1] |
| Boiling Point | 181 °C @ 4 mmHg; 177-179 °C @ 1.5 mmHg | [1][3][6] |
| Density | 1.012 - 1.02 g/cm³ | [1][3] |
| Refractive Index (n20D) | 1.486 - 1.492 | [1][3] |
| Solubility | Insoluble in water; Soluble in ethanol and non-polar organic solvents | [3] |
| Flavor Profile | Roasted, nutty | [2][3] |
| FEMA Number | 4281 | [3][8] |
The compound's insolubility in water and high affinity for organic solvents are direct consequences of its long alkyl chain, a critical factor for formulation scientists aiming to incorporate it into non-aqueous or lipid-based delivery systems.
Synthesis, Purification, and Mechanistic Considerations
The synthesis of 2-(4-Methyl-5-thiazolyl)ethyl decanoate is a classic example of esterification. The logical and most efficient approach involves the reaction of a nucleophilic alcohol, 4-Methyl-5-thiazoleethanol, with an activated carboxylic acid derivative, decanoyl chloride.
Caption: Overall workflow for the synthesis and purification.
Causality in Reagent Selection
-
Decanoyl Chloride: Decanoic acid itself is not reactive enough for efficient esterification under mild conditions. Its conversion to the acyl chloride, decanoyl chloride, using reagents like thionyl chloride or oxalyl chloride, dramatically increases the electrophilicity of the carbonyl carbon.[9][10] This activation is the critical step that enables the reaction to proceed readily.
-
Anhydrous Conditions: Decanoyl chloride is highly susceptible to hydrolysis; any moisture present will convert it back to inactive decanoic acid, reducing the yield and complicating purification.[11] Therefore, the use of anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon), is not merely a suggestion but a requirement for success.
-
Non-Nucleophilic Base: The esterification reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of ester formed.[9] This acidic byproduct can protonate the nitrogen on the thiazole ring or the starting alcohol, deactivating them. A tertiary amine base, such as triethylamine or pyridine, is added to scavenge the HCl as it is formed, driving the reaction to completion.[11]
Step-by-Step Synthesis Protocol
-
Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet. The system is flame-dried or oven-dried and allowed to cool under an inert atmosphere.
-
Reagent Charging: Add 4-Methyl-5-thiazoleethanol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) to the flask. Add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Acylation: Dissolve decanoyl chloride (1.1 eq) in the anhydrous solvent and add it to the dropping funnel. Add the decanoyl chloride solution dropwise to the stirred alcohol solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and quench by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl solution (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude product is typically purified by vacuum distillation.[1][6] Given the compound's high boiling point, distillation under reduced pressure is essential to prevent thermal decomposition.
-
Set up a short-path distillation apparatus.
-
Place the crude oil in the distillation flask.
-
Slowly apply vacuum and gently heat the flask using an oil bath.
-
Collect the fraction distilling at the target temperature and pressure (e.g., ~181 °C at 4 mmHg).[1]
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized material is a critical, self-validating step. A multi-technique approach is required for comprehensive characterization.
Caption: A logical workflow for analytical characterization.
Chromatographic Methods (Purity)
-
Gas Chromatography (GC): As the compound is volatile and thermally stable enough for vacuum distillation, GC is an ideal method for assessing purity.
-
Protocol:
-
Column: Use a non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Set to 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Detector: Use a Flame Ionization Detector (FID) for purity analysis or a Mass Spectrometer (MS) for identity confirmation.
-
-
Expected Result: A single major peak with an area percentage >98%.[1]
-
Spectroscopic Methods (Structure)
-
Nuclear Magnetic Resonance (NMR): Provides definitive structural confirmation.
-
¹H NMR: Expect characteristic signals for the thiazole proton, the methyl group on the thiazole ring, the two ethylenic bridges (-CH₂-CH₂-), and the long aliphatic chain of the decanoate moiety.
-
¹³C NMR: Expect signals corresponding to the carbonyl carbon of the ester (~173 ppm), carbons of the thiazole ring, and the distinct carbons of the alkyl chain.
-
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
Expected Result: The molecular ion peak [M]+ at m/z 297.[3] High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₆H₂₇NO₂S.
-
-
Infrared (IR) Spectroscopy: Identifies key functional groups.
-
Expected Result: A strong absorption band around 1730-1740 cm⁻¹ corresponding to the C=O stretch of the ester group.
-
Applications in Drug Development and Other Fields
The unique structure of 2-(4-Methyl-5-thiazolyl)ethyl decanoate underpins its utility in diverse research areas.
-
Pharmaceuticals & Drug Delivery: The primary application for this audience lies in its potential as a prodrug or a lipophilic derivative of a more polar active compound (4-Methyl-5-thiazoleethanol).[1] The decanoate tail can facilitate passage through biological membranes and improve incorporation into lipid-based formulations like liposomes or self-emulsifying drug delivery systems (SEDDS). Research could focus on synthesizing a series of fatty acid esters (e.g., octanoate, hexanoate, butyrate) to systematically study the effect of chain length on solubility, permeability, and enzymatic cleavage rates.[13][14][15]
-
Agrochemicals: Similar to pharmaceuticals, modifying an active pesticidal or herbicidal agent with a decanoate chain can enhance its adhesion to waxy plant cuticles and improve its rain-fastness, potentially leading to more effective and sustainable crop protection agents.[1]
-
Cosmetics and Flavors: The compound is also used as a skin-conditioning agent in cosmetics and as a nutty, roasted flavoring agent in the food industry, where its safety has been established for this purpose.[1][3]
Safety, Handling, and Storage
As with any chemical reagent, adherence to safety protocols is paramount.
-
Hazard Profile: The compound is classified under GHS as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).[3]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage condition is at room temperature.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Researchers should always consult the full, up-to-date Safety Data Sheet (SDS) provided by the supplier before handling the compound.
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